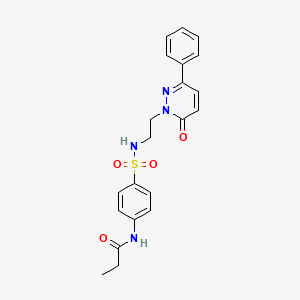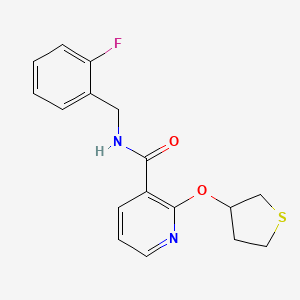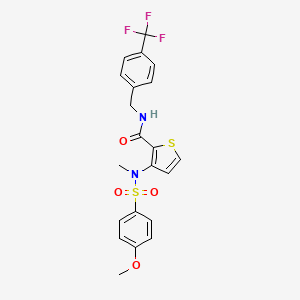
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19F3N2O4S2 and its molecular weight is 484.51. The purity is usually 95%.
BenchChem offers high-quality 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-1-methyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical and Spectroscopic Analysis
- A study focused on vibrational spectroscopic (FT-IR and FT-Raman) studies, HOMO-LUMO, NBO analysis, and MEP of a similar quinazoline derivative, highlighting its potential as a chemotherapeutic agent. This involved analysis of vibrational wavenumbers, hyperpolarizability, infrared intensities, Raman activities, and charge transfer within the molecule (Sebastian et al., 2015).
Synthesis and Chemical Reactions
- Research on the synthesis and chemical reactions of 6-chlorosulfonyl-quinazoline-2,4-diones provides insights into producing free 2,4-dioxoquinazoline-6-sulfonic acids and related compounds through reactions with nucleophilic agents (Kuryazov et al., 2008).
- Another study details the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of DBU, showcasing an environmentally friendly approach (Mizuno et al., 2007).
Potential Anticancer Applications
- A series of 2-aroylquinoline-5,8-diones exhibited significant anti-proliferative activity against cancer cell lines, indicating the potential of quinazoline derivatives in cancer treatment (Nepali et al., 2016).
Green Chemistry and Synthesis Methods
- An efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles using cesium carbonate as a catalyst was developed, contributing to green chemistry approaches (Patil et al., 2008).
- A green synthesis method for Pyrido[1,2‐a]quinazoline‐1,6‐dione derivatives was developed, highlighting the use of iodine as a catalyst in ionic liquid, which is relevant for sustainable chemistry practices (Lu et al., 2014).
Pharmaceutical Manufacturing
- A large-scale manufacturing process for an anticancer agent, Thymitaq, derived from quinazolinone, was described, underscoring the pharmaceutical applications of quinazoline derivatives (Malmgren et al., 2008).
properties
IUPAC Name |
3-[(4-methoxyphenyl)sulfonyl-methylamino]-N-[[4-(trifluoromethyl)phenyl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S2/c1-26(32(28,29)17-9-7-16(30-2)8-10-17)18-11-12-31-19(18)20(27)25-13-14-3-5-15(6-4-14)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAXIKQZRHUHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


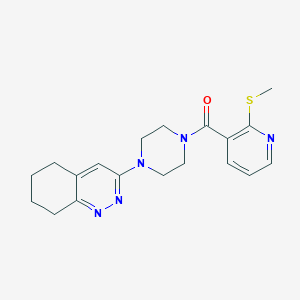
![(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B2704535.png)
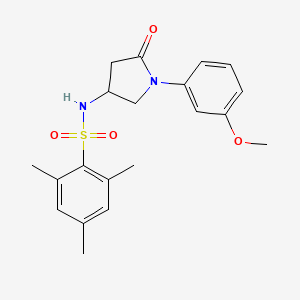
![(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2704537.png)
![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704539.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2704541.png)
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2704542.png)
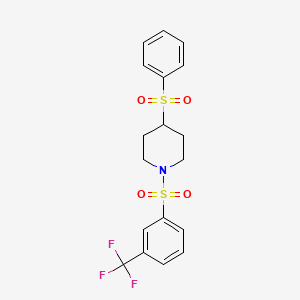
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2704544.png)

